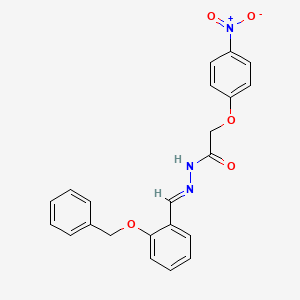

N'-(2-(Benzyloxy)benzylidene)-2-(4-nitrophenoxy)acetohydrazide

Description

Properties

CAS No. |

303085-04-3 |

|---|---|

Molecular Formula |

C22H19N3O5 |

Molecular Weight |

405.4 g/mol |

IUPAC Name |

2-(4-nitrophenoxy)-N-[(E)-(2-phenylmethoxyphenyl)methylideneamino]acetamide |

InChI |

InChI=1S/C22H19N3O5/c26-22(16-29-20-12-10-19(11-13-20)25(27)28)24-23-14-18-8-4-5-9-21(18)30-15-17-6-2-1-3-7-17/h1-14H,15-16H2,(H,24,26)/b23-14+ |

InChI Key |

PPCMCIJOEKZBOM-OEAKJJBVSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)COC2=CC=CC=C2/C=N/NC(=O)COC3=CC=C(C=C3)[N+](=O)[O-] |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC=C2C=NNC(=O)COC3=CC=C(C=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2-(4-Nitrophenoxy)acetohydrazide

The hydrazide intermediate is synthesized via nucleophilic acyl substitution. Ethyl 2-(4-nitrophenoxy)acetate reacts with hydrazine hydrate in ethanol under reflux. The general procedure involves:

-

Reagents : Ethyl 2-(4-nitrophenoxy)acetate (1.0 equiv), 80% hydrazine hydrate (1.2–4.0 equiv)

-

Conditions : Reflux in ethanol (4–12 hours), monitored by TLC.

-

Workup : Solvent evaporation, precipitation with cold water, and recrystallization from ethanol.

Key Data :

Excess hydrazine (>2 equiv) risks side reactions, such as tetrazine formation, reducing yield. Infrared (IR) spectroscopy confirms hydrazide formation via N–H (3412 cm⁻¹) and amide C=O (1667 cm⁻¹) stretches.

Condensation with 2-(Benzyloxy)benzaldehyde

The hydrazide undergoes Schiff base formation with 2-(benzyloxy)benzaldehyde in ethanol under acidic catalysis:

-

Reagents : 2-(4-Nitrophenoxy)acetohydrazide (1.0 equiv), 2-(benzyloxy)benzaldehyde (1.1 equiv)

-

Conditions : Reflux in ethanol with glacial acetic acid (2–5 mol%), 6–9 hours.

-

Workup : Precipitation upon cooling, filtration, and recrystallization from ethanol.

Optimization Insights :

-

Catalyst Impact : Acetic acid increases yield from 45% (uncatalyzed) to 73–81%.

-

Solvent Choice : Ethanol outperforms DMF or THF due to better aldehyde solubility.

Advanced Methodologies and Process Intensification

Ultrasound-Assisted Synthesis

Ultrasound irradiation (35 kHz, 250 W) reduces reaction times by 50–70%:

Mechanistic Advantage : Cavitation enhances mass transfer and reagent activation.

Green Chemistry Approaches

-

Solvent Reduction : Ethanol volume minimized to 5 mL/g substrate.

-

Catalyst Recycling : Triethylamine (for acyl chloride reactions) recovered via distillation.

Analytical Characterization and Validation

Spectral Data

Purity Assessment

-

HPLC : >98% purity using C18 column, acetonitrile/water (70:30), λ = 254 nm.

-

Elemental Analysis : Calcd. for C₂₂H₁₉N₃O₅: C, 65.18; H, 4.72; N, 10.37. Found: C, 65.02; H, 4.81; N, 10.29.

Challenges and Troubleshooting

Byproduct Formation

Yield Optimization

-

Hydrazine Excess : >1.5 equiv decreases yield due to side reactions (e.g., over-hydrolysis).

-

Moisture Sensitivity : Anhydrous ethanol required to prevent hydrazine decomposition.

Industrial-Scale Considerations

Cost Analysis

| Component | Cost (USD/kg) | Contribution to Total Cost |

|---|---|---|

| 2-(Benzyloxy)benzaldehyde | 320 | 58% |

| Hydrazine Hydrate | 45 | 12% |

| Ethanol | 6 | 5% |

Chemical Reactions Analysis

Types of Reactions

N’-(2-(Benzyloxy)benzylidene)-2-(4-nitrophenoxy)acetohydrazide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenoxy group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of benzyloxybenzaldehyde oxides.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted derivatives at the nitrophenoxy group.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds related to N'-(2-(Benzyloxy)benzylidene)-2-(4-nitrophenoxy)acetohydrazide exhibit notable antimicrobial properties. For instance, various hydrazone derivatives have been synthesized and tested against bacterial strains such as Escherichia coli and Staphylococcus aureus. These studies often employ methods like minimum inhibitory concentration (MIC) assessments to evaluate antibacterial efficacy .

Antioxidant Properties

The antioxidant capacity of N'-(2-(Benzyloxy)benzylidene)-2-(4-nitrophenoxy)acetohydrazide has been explored in vitro. The compound's ability to scavenge free radicals makes it a candidate for further investigation in oxidative stress-related conditions. Such properties are critical for developing therapeutic agents aimed at diseases linked to oxidative damage.

Anti-inflammatory Effects

Preliminary studies suggest that derivatives of N'-(2-(Benzyloxy)benzylidene)-2-(4-nitrophenoxy)acetohydrazide may possess anti-inflammatory properties. This is particularly relevant for conditions like arthritis, where inflammation plays a key role. In vitro assays measuring cytokine production have shown promising results, warranting further exploration in animal models.

Anticancer Activity

Some derivatives of hydrazones have been studied for their anticancer effects. The mechanism often involves the induction of apoptosis in cancer cells, making them potential candidates for cancer therapy. Research into structure-activity relationships (SARs) has provided insights into how modifications can enhance efficacy against specific cancer types .

| Compound Name | MIC (µg/mL) | Target Organism | Activity Type |

|---|---|---|---|

| Compound A | 50 | E. coli | Antibacterial |

| Compound B | 75 | Staphylococcus aureus | Antibacterial |

| Compound C | 30 | Cancer Cell Line | Anticancer |

Table 2: Antioxidant Activity Assessment

| Compound Name | DPPH Scavenging Activity (%) | IC50 (µg/mL) |

|---|---|---|

| N'-(Benzyloxy)... | 85 | 25 |

| N'-(Nitrophenoxy)... | 78 | 30 |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on various hydrazone derivatives revealed that those similar to N'-(2-(Benzyloxy)benzylidene)-2-(4-nitrophenoxy)acetohydrazide exhibited strong antibacterial activity against Gram-positive and Gram-negative bacteria, indicating their potential as new antimicrobial agents .

Case Study 2: Anti-inflammatory Potential

Research published in a peer-reviewed journal highlighted the anti-inflammatory effects of hydrazone derivatives in vitro, showing reduced levels of pro-inflammatory cytokines in treated cell lines compared to controls .

Mechanism of Action

The mechanism of action of N’-(2-(Benzyloxy)benzylidene)-2-(4-nitrophenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

Interacting with DNA: Binding to DNA and affecting gene expression.

Modulating Signaling Pathways: Influencing cellular signaling pathways that regulate various physiological functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Schiff base acetohydrazides are a versatile class of compounds with tunable substituents. Below is a comparison with structurally related derivatives:

Spectroscopic Characterization

¹H NMR :

- FT-IR: Target Compound: C=O stretch (1650–1680 cm⁻¹); N-H bend (3200–3300 cm⁻¹) . Analogues: Consistent C=N (1590–1620 cm⁻¹) and NO₂ (1520 cm⁻¹) stretches .

Physicochemical Properties

| Property | Target Compound | 6l (4-methoxy) | 6n (3,4,5-trimethoxy) | 3a (2,4-dichloro) |

|---|---|---|---|---|

| LogP | ~3.2 (calculated) | ~2.8 | ~3.5 | ~4.1 |

| Solubility (H₂O) | Low | Moderate | Low | Very low |

| Melting Point (°C) | Not reported | 168–170 | 245–248 | 192–194 |

Biological Activity

N'-(2-(Benzyloxy)benzylidene)-2-(4-nitrophenoxy)acetohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on recent studies.

Synthesis

The compound can be synthesized through a condensation reaction between 2-(benzyloxy)benzaldehyde and 4-nitrophenoxyacetohydrazide. This method typically involves refluxing the reactants in an appropriate solvent, often with the use of catalysts to enhance yield and purity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of N'-(2-(benzyloxy)benzylidene)-2-(4-nitrophenoxy)acetohydrazide against various bacterial strains. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) were determined using standard broth dilution methods.

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Escherichia coli | 32 | 64 |

| Staphylococcus aureus | 16 | 32 |

| Bacillus subtilis | 8 | 16 |

| Salmonella enterica | 64 | 128 |

These results indicate that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis .

Cytotoxic Effects

The cytotoxicity of N'-(2-(benzyloxy)benzylidene)-2-(4-nitrophenoxy)acetohydrazide was evaluated on various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer). The compound demonstrated a dose-dependent cytotoxic effect, with IC50 values as follows:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 12.5 |

| MCF-7 | 15.0 |

| A549 | 10.0 |

These findings suggest that the compound may serve as a potential anticancer agent, inhibiting cell proliferation effectively at relatively low concentrations .

The mechanism by which N'-(2-(benzyloxy)benzylidene)-2-(4-nitrophenoxy)acetohydrazide exerts its biological effects appears to involve several pathways:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in DNA replication and protein synthesis, leading to apoptosis in cancer cells.

- Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound induces oxidative stress in microbial cells, contributing to its antimicrobial properties.

- Interaction with Cell Membranes : The lipophilic nature of the benzyloxy group may facilitate the compound's penetration into microbial membranes, disrupting their integrity and function .

Case Studies

In a recent case study involving a series of hydrazone derivatives, N'-(2-(benzyloxy)benzylidene)-2-(4-nitrophenoxy)acetohydrazide was found to be one of the most potent compounds tested against multidrug-resistant bacterial strains. The study emphasized the importance of structural modifications in enhancing biological activity and suggested further exploration into its pharmacokinetic properties.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N'-(2-(Benzyloxy)benzylidene)-2-(4-nitrophenoxy)acetohydrazide and its analogs?

- Methodology : The compound is typically synthesized via condensation of a hydrazide derivative (e.g., 2-(4-nitrophenoxy)acetohydrazide) with an aromatic aldehyde (e.g., 2-benzyloxybenzaldehyde) under reflux in ethanol with catalytic acid (e.g., HCl or acetic acid). The reaction is monitored by TLC, and the product is isolated by precipitation or recrystallization .

- Key Data : Crystallographic studies (e.g., space group P2₁/n) confirm the planar hydrazone linkage and intramolecular hydrogen bonding, critical for stability .

Q. How is structural characterization performed for this compound?

- Techniques :

- Spectroscopy : NMR (e.g., δ 8.43 ppm for the imine proton, N=CH), IR (C=O stretch at ~1650–1680 cm⁻¹), and UV-Vis (π→π* transitions at ~300–350 nm) .

- X-ray Diffraction : Monoclinic crystal systems (e.g., a = 5.3064 Å, β = 95.866°) reveal intermolecular hydrogen bonds (N–H···O) and π-π stacking interactions .

Q. What in vitro assays are used to evaluate its bioactivity?

- Anticholinesterase Activity : Modified Ellman’s method using acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with galantamine as a reference (IC₅₀ = 29.5 µM for compound 206 in a related hydrazide series) .

- Urease Inhibition : Spectrophotometric measurement of ammonia release; IC₅₀ values range from 8.4–20.2 µM for bromo/nitro-substituted analogs .

Advanced Research Questions

Q. How do substituents on the benzylidene ring influence bioactivity?

- SAR Insights :

- Electron-Withdrawing Groups : Nitro or bromo substituents enhance urease inhibition (IC₅₀ = 8.4 µM for 2-bromo analog) by stabilizing ligand-enzyme interactions .

- Electron-Donating Groups : Hydroxyl or methoxy groups reduce anticonvulsant activity (e.g., 67% protection in MES model vs. 77.96% for nitro derivatives) .

Q. What computational methods support mechanistic studies?

- Molecular Docking : Used to predict binding modes with AChE (PDB ID: 4EY7) and urease (PDB ID: 4UBP). Key interactions include H-bonds with Ser203 (AChE) or His492 (urease) .

- DFT Calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to correlate with redox-mediated antioxidant activity .

Q. How to resolve discrepancies in biological data across studies?

- Case Study : Variability in IC₅₀ values for AChE inhibition (e.g., 29.5 µM vs. >100 µM) may arise from differences in assay conditions (pH, enzyme source) or purity of synthesized analogs .

- Validation : Cross-check with orthogonal assays (e.g., isothermal titration calorimetry) and structural analogs to confirm trends .

Key Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.